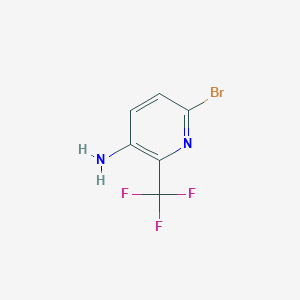

6-Bromo-2-(trifluoromethyl)pyridin-3-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-2-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-4-2-1-3(11)5(12-4)6(8,9)10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKKPJCRAHUJTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805123-62-9 | |

| Record name | 6-bromo-2-(trifluoromethyl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR for Proton Environments

Analysis of the proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For 6-Bromo-2-(trifluoromethyl)pyridin-3-amine, this would involve identifying the chemical shifts (δ) and coupling constants (J) for the two aromatic protons on the pyridine (B92270) ring and the two protons of the amine (-NH₂) group. This data could confirm the substitution pattern on the aromatic ring. No experimental ¹H NMR data could be located.

¹³C NMR for Carbon Framework and CF₃ Coupling

Carbon NMR provides insight into the carbon skeleton of a molecule. The spectrum for this compound would be expected to show six distinct signals corresponding to the five carbons of the pyridine ring and the one carbon of the trifluoromethyl group. Furthermore, the coupling between the carbon and fluorine atoms (C-F coupling) of the CF₃ group would provide a characteristic signal pattern, confirming its presence. Specific chemical shifts and coupling constants from experimental ¹³C NMR analysis are not available.

¹⁹F NMR for Trifluoromethyl Group Analysis

¹⁹F NMR is highly specific for fluorine-containing compounds. For this compound, a single signal would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would be characteristic of a CF₃ group attached to a pyridine ring. No published ¹⁹F NMR spectrum was found.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation by specific chemical bonds. The IR spectrum of the target compound would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-F stretching of the trifluoromethyl group, and various vibrations associated with the substituted pyridine ring (C-H, C=C, and C=N stretching). Without experimental data, a table of characteristic vibrational frequencies cannot be compiled.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. The mass spectrum of this compound (C₆H₄BrF₃N₂) would show a molecular ion peak (M⁺) corresponding to its molecular weight (approximately 241.01 g/mol ). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks of nearly equal intensity separated by two mass units (M⁺ and M+2). Fragmentation patterns could provide further structural information. While predicted mass-to-charge ratios for various adducts are available in databases, no experimental mass spectrum has been found.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. A crystallographic study of this compound would definitively confirm its molecular structure and provide insights into its packing in the solid state. The search for a published crystal structure for this compound was unsuccessful.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of this compound are key to understanding its molecular structure and electronic transitions. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals.

Advanced Analytical Techniques (e.g., LC-MS, HRMS)

Advanced analytical techniques are indispensable for confirming the identity, purity, and structure of synthesized compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, while High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions.

While specific experimental LC-MS or HRMS studies detailing the chromatographic behavior or fragmentation patterns of this compound were not found in a comprehensive literature search, predicted mass spectrometry data is available. This theoretical data offers valuable insight into the expected mass-to-charge ratios (m/z) for various adducts of the molecule. uni.lu

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the confirmation of a compound's elemental composition through the precise measurement of its mass. For this compound (molecular formula: C₆H₄BrF₃N₂), the predicted monoisotopic mass is 239.951 Da. uni.lu This value serves as a benchmark for experimental verification.

The table below presents the predicted m/z values for several common adducts of this compound, which would be crucial for its identification in an HRMS analysis. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 240.95828 |

| [M+Na]⁺ | 262.94022 |

| [M-H]⁻ | 238.94372 |

| [M+NH₄]⁺ | 257.98482 |

| [M+K]⁺ | 278.91416 |

| [M+H-H₂O]⁺ | 222.94826 |

| [M+HCOO]⁻ | 284.94920 |

This predicted data is instrumental for researchers in identifying this compound in complex mixtures and confirming its synthesis, pending experimental validation.

Computational and Mechanistic Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. nih.gov A typical study on 6-Bromo-2-(trifluoromethyl)pyridin-3-amine would employ a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or higher to model its electronic system. nih.govresearchgate.net

Molecular Geometry Optimization

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms. A geometry optimization calculation systematically alters the bond lengths, bond angles, and dihedral angles of this compound to find the structure with the lowest possible energy. This optimized geometry represents the most probable conformation of the molecule in the gas phase and serves as the foundation for all subsequent calculations. For related pyridine (B92270) derivatives, studies have successfully compared such optimized structures with experimental data from X-ray crystallography. nih.gov

Vibrational Frequency Analysis

Once the molecule's geometry is optimized, a vibrational frequency analysis is performed. This calculation predicts the molecule's infrared (IR) and Raman spectra by computing the frequencies of its normal modes of vibration. A key outcome is the confirmation that the optimized structure is a true energy minimum, indicated by the absence of any imaginary frequencies. Furthermore, these theoretical spectra can be compared with experimentally obtained spectra to validate the computational model and aid in the assignment of spectral bands to specific molecular motions, such as N-H stretches of the amine group or C-F stretches of the trifluoromethyl group.

Frontier Molecular Orbital Analysis

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. In this compound, the HOMO is expected to be localized on the more electron-rich portions of the molecule, likely the amine group and the pyridine ring.

LUMO: This orbital is the primary electron acceptor. The LUMO's location indicates sites susceptible to nucleophilic attack. The electron-withdrawing trifluoromethyl group would likely lower the energy of the LUMO and influence its distribution.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and more reactive. From this data, global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to quantify the molecule's reactivity. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Properties (Note: This table is illustrative. Actual values require specific DFT calculations for this compound.)

| Parameter | Description | Expected Influence of Substituents |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Raised by the electron-donating amine group. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Lowered by the electron-withdrawing CF3 and Br groups. |

| Energy Gap (ΔE) (eV) | ELUMO - EHOMO | Determines chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. |

Reaction Pathway and Transition State Analysis

DFT can also be used to model chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. Analysis of the transition state's geometry and vibrational frequencies provides critical information about the reaction mechanism and helps predict reaction rates. For example, one could study the mechanism of electrophilic substitution on the pyridine ring or nucleophilic substitution at the bromine-bearing carbon.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different potential values.

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These are typically associated with lone pairs on electronegative atoms and are sites prone to electrophilic attack. For this compound, these would be expected around the nitrogen atom of the pyridine ring, the amine group, and potentially the fluorine atoms.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-poor. These are susceptible to nucleophilic attack. Positive potentials are generally found around hydrogen atoms, particularly those of the amine group.

Green regions: Represent areas of neutral potential.

The MEP map provides a powerful, intuitive tool for predicting intermolecular interactions and identifying reactive sites for both electrophilic and nucleophilic reactions. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. This analysis quantifies electron density in atomic cores, lone pairs, and bonds.

A key feature of NBO analysis is its ability to describe delocalization effects and intramolecular interactions by examining the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). The strength of these interactions is measured by the second-order perturbation energy, E(2). For this compound, significant interactions would be expected, such as the delocalization of the amine nitrogen's lone pair into the antibonding orbitals of the pyridine ring (n → π*), which contributes to the molecule's resonance stabilization.

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

| Interaction Type | Hypothetical Contribution (%) | Description |

|---|---|---|

| H···H | ~40% | Represents contacts between hydrogen atoms, often the most abundant in organic molecules. |

| H···Br/Br···H | ~25% | Highlights the role of the bromine atom in halogen bonding and other dipole interactions. |

| H···C/C···H | ~20% | Indicates C-H···π interactions or other van der Waals contacts involving carbon and hydrogen. |

| H···F/F···H | ~10% | Shows the contribution of the trifluoromethyl group to hydrogen bonding. |

| Other | ~5% | Includes N···H, C···C, and other minor contacts. |

Predicting Reactivity and Selectivity using Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity and selectivity of chemical compounds. While specific DFT studies focused solely on this compound were not identified in the available literature, the application of these methods to similar heterocyclic compounds provides a framework for understanding its chemical behavior.

DFT calculations are commonly used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity.

Furthermore, these computational models can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and are invaluable for predicting sites susceptible to electrophilic or nucleophilic attack. For this compound, one would expect the amine group (-NH2) to be an electron-rich region (nucleophilic) and the trifluoromethyl group (-CF3) to be electron-poor. The bromine atom and the pyridine ring would also exhibit distinct electronic characteristics influencing the molecule's reactivity in various chemical transformations.

Quantum chemical descriptors derived from these calculations, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can provide further quantitative insights into the molecule's reactivity.

| Computational Parameter | Significance in Predicting Reactivity |

|---|---|

| HOMO Energy | Indicates the propensity to donate electrons (nucleophilicity). |

| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. |

Advanced Applications As Research Building Blocks and Catalytic Components

Role as a Versatile Intermediate in Complex Molecule Synthesis

6-Bromo-2-(trifluoromethyl)pyridin-3-amine is recognized as a versatile chemical building block, a class of compounds used in the assembly of more complex molecular structures. bldpharm.combldpharm.comchemscene.com The strategic placement of its functional groups allows for selective, stepwise reactions. The bromine atom is particularly useful as a handle for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in transition metal-catalyzed cross-coupling reactions.

For instance, the bromo-pyridyl motif is well-suited for Suzuki cross-coupling reactions, a powerful method for creating new C-C bonds. In a study on the analogous compound 5-bromo-2-methylpyridin-3-amine, researchers successfully coupled it with various arylboronic acids using a palladium catalyst to generate a library of novel biaryl pyridine (B92270) derivatives. mdpi.com This reaction demonstrates a pathway through which the bromine atom on this compound can be replaced with a wide range of aryl or heteroaryl groups, significantly increasing molecular complexity. The primary amine group offers another site for modification, while the trifluoromethyl group provides electronic modulation and metabolic stability to the final products. mdpi.com

Table 1: Illustrative Suzuki Coupling Conditions for Bromo-pyridylamines Based on reactions with an analogous compound, 5-bromo-2-methylpyridin-3-amine. mdpi.com

| Parameter | Condition |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (5 mol%) |

| Base | Potassium phosphate (B84403) (K₃PO₄) |

| Solvent | 1,4-Dioxane / Water |

| Temperature | 85–95 °C |

| Reactant | Arylboronic acid |

Derivatization for New Chemical Entity Discovery

The process of chemical derivatization—transforming a core molecule into a series of analogues—is fundamental to discovering new chemical entities with desired properties, particularly in medicinal and materials chemistry. jfda-online.com this compound is an excellent scaffold for such derivatization. Each of its functional groups can be independently modified to explore the structure-activity relationship (SAR) of the resulting compounds.

The primary amine can be acylated, alkylated, or used as a nucleophile in condensation reactions to introduce new side chains. The bromine atom, as previously noted, can be substituted via cross-coupling reactions to append diverse cyclic or acyclic fragments. mdpi.com This dual functionality allows for the creation of large libraries of related compounds from a single starting material. The trifluoromethyl group enhances properties such as lipophilicity and metabolic stability, which are often crucial for developing biologically active molecules. nist.gov

Design and Synthesis of Pyridine-Based Ligands for Transition Metal Catalysis

The pyridine-amine structure within this compound is a well-established motif for creating ligands that can coordinate with transition metals to form catalysts. wikipedia.orgresearchgate.net The nitrogen of the pyridine ring and the nitrogen of the amine group can act as a bidentate (two-toothed) chelator, binding to a metal center to form a stable complex. The bromine atom provides a reactive site for further elaboration, enabling the construction of more complex polydentate ligands.

Pyridine-Amine Derivatives as N,N-Ligands

Pyridine-amine compounds are frequently used to synthesize N,N-bidentate and polydentate ligands. unibe.chresearchgate.netsemanticscholar.org The synthesis of tris[(6-bromopyridin-2-yl)methyl]amine provides a clear blueprint for how a bromo-pyridine precursor can be elaborated into a complex tripodal ligand. nih.gov In this process, the bromine atom is left intact on the pyridine ring while the other positions are functionalized to create "arms" that can coordinate to a metal. nih.gov Similarly, this compound could be functionalized at the amine group. For example, reaction with halo-functionalized pyridine or other aromatic rings could link multiple pyridine-amine units together, creating sophisticated chelating agents for catalysis.

Influence of Trifluoromethyl Groups on Ligand Properties and Catalytic Performance

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, and its presence on a pyridine ligand has profound electronic effects. researchgate.net It reduces the electron density of the pyridine ring, which in turn affects the ligand's ability to donate electron density to a coordinated metal center. This modulation of the metal's electronic properties can significantly impact the catalytic activity and stability of the resulting complex.

Key effects include:

Enhanced Stability: By withdrawing electron density, the -CF₃ group can make the metal center more electrophilic and potentially more stable towards oxidation.

Modified Reactivity: Changes in the electronic nature of the metal center can alter its reactivity in catalytic cycles, for example, by influencing the rates of oxidative addition or reductive elimination steps.

Photostability: In the realm of photoredox catalysis, fluorinated ligands have been shown to influence the stability and spectroscopic properties of metal complexes under light irradiation, a critical factor in catalyst longevity and efficiency. acs.org

Table 2: Electronic Properties of Selected Substituents

| Substituent | Hammett Constant (σₚ) | Description |

| -H | 0.00 | Neutral |

| -CH₃ | -0.17 | Electron-donating |

| -Br | +0.23 | Weakly electron-withdrawing |

| -CF₃ | +0.54 | Strongly electron-withdrawing |

Applications in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules, often relies on chiral ligands that can effectively transfer their stereochemical information to the products of a reaction. While specific examples using ligands derived from this compound are not prominently documented, its structure is amenable to the synthesis of such ligands. The primary amine could be reacted with a chiral auxiliary, or the bromine could be used in a coupling reaction with a chiral molecule to create a new, enantiomerically pure ligand. The development of chiral pyrazolo[3,4-b]pyridin-6-ones via asymmetric annulation highlights the importance of substituted pyridine frameworks in creating stereocenters. acs.orgrsc.org The synthesis of optically active trifluoromethylated amines is also an area of significant interest, demonstrating the value of combining these functional groups in asymmetric synthesis. nih.gov

Applications in Hydrogen Transfer, Water Oxidation, and CO₂ Utilization

Ligands derived from pyridine-amine scaffolds are instrumental in several key areas of catalysis aimed at sustainable chemical transformations.

Hydrogen Transfer: Catalytic transfer hydrogenation is a vital process for reduction reactions, often used in the synthesis of fine chemicals and pharmaceuticals. While direct applications of ligands from this compound are not specified in the reviewed literature, related N-bromoamide derivatives have been studied in the context of hydrogen atom transfer reactions, indicating the relevance of this chemical space. rsc.org

Water Oxidation: The development of efficient water oxidation catalysts (WOCs) is crucial for artificial photosynthesis and hydrogen fuel production. Many successful molecular WOCs are based on transition metal complexes, such as cobalt or copper, stabilized by nitrogen-containing ligands like pyridines. rutgers.edufrontiersin.org The robust, electronically tunable nature of a ligand derived from this compound would make it a candidate for stabilizing the high-valent metal intermediates required in the water oxidation cycle. rutgers.edu

CO₂ Utilization: The catalytic conversion of carbon dioxide into valuable chemicals is a primary goal of green chemistry. This often involves transition metal complexes that can activate the stable CO₂ molecule. The design of the ligand is critical for the efficiency of these catalysts. While specific research on ligands from this compound for CO₂ reduction is not detailed, the general class of functionalized pyridine ligands is actively explored for this purpose.

Scaffolds for Materials Science Research (e.g., Organic Electronics)

The unique molecular architecture of this compound makes it a promising scaffold for the development of novel materials in the field of organic electronics. The strategic placement of a bromine atom, a trifluoromethyl group, and an amine on a pyridine core provides a versatile platform for synthesizing a variety of organic semiconductors with tailored electronic properties.

The bromine atom at the 6-position serves as a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the facile extension of the π-conjugated system by introducing different aromatic or heteroaromatic moieties, a fundamental strategy in the design of organic electronic materials. The ability to systematically modify the molecular structure is crucial for tuning the material's properties to suit specific applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The trifluoromethyl (-CF3) group at the 2-position significantly influences the electronic characteristics of the molecule. As a potent electron-withdrawing group, it can effectively lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material. This modulation of frontier molecular orbitals is a key aspect of designing high-performance organic semiconductors. For instance, lowering the LUMO level can facilitate electron injection and transport, making materials derived from this scaffold potential candidates for n-type or ambipolar transistors.

The amine group (-NH2) at the 3-position can act as an electron-donating group, creating an intramolecular charge-transfer (ICT) character when combined with the electron-withdrawing trifluoromethyl group and the pyridine ring. This inherent electronic push-pull nature is a common design motif for various functional organic materials, including fluorescent dyes and materials for non-linear optics. In the context of organic electronics, this ICT characteristic can be exploited to tune the emission color of OLEDs or to design materials with specific charge transport properties.

While specific research on the direct application of this compound in organic electronics is not extensively documented in publicly available literature, the properties of analogous fluorinated and pyridine-based materials provide strong evidence for its potential. For example, trifluoromethyl-substituted aromatic compounds have been successfully incorporated into organic semiconductors to enhance electron mobility and improve air stability. Similarly, pyridine-containing polymers and small molecules are widely used as electron-transporting materials, hole-transporting materials, and emitters in OLEDs.

The combination of these functional groups in a single, readily modifiable building block suggests that this compound could be a valuable precursor for a new generation of organic electronic materials. Further research into the synthesis and characterization of derivatives of this compound is warranted to fully explore its potential in this exciting field.

| Functional Group | Position | Potential Role in Organic Electronics |

| Bromine | 6 | Reactive site for cross-coupling reactions to extend π-conjugation. |

| Trifluoromethyl | 2 | Strong electron-withdrawing group to lower HOMO/LUMO levels and enhance electron transport. |

| Amine | 3 | Electron-donating group to create intramolecular charge-transfer character and tune optoelectronic properties. |

| Pyridine Core | - | Provides structural rigidity and influences electronic properties; common in electron-transporting materials. |

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The current synthetic routes to 6-Bromo-2-(trifluoromethyl)pyridin-3-amine and its derivatives, while effective, often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research will undoubtedly focus on developing more efficient and sustainable synthetic methodologies, aligning with the principles of green chemistry.

Furthermore, the development of continuous flow processes for the synthesis of trifluoromethylpyridines offers a significant opportunity for sustainable manufacturing. nih.gov Flow chemistry can provide better control over reaction parameters, leading to higher yields, improved safety, and reduced solvent usage compared to traditional batch processes. Research in this area could lead to the on-demand synthesis of this compound with a minimized environmental footprint.

The exploration of alternative fluorination and trifluoromethylation reagents is another critical area of research. While established methods exist, they often come with drawbacks such as the use of hazardous reagents or the formation of unwanted byproducts. nih.gov The development of novel, milder, and more selective reagents and catalytic systems for the introduction of the trifluoromethyl group onto the pyridine (B92270) scaffold will be a key focus. scispace.com This could involve leveraging recent advances in photoredox catalysis or electrochemistry to achieve these transformations under more benign conditions.

Table 1: Comparison of Synthetic Route Strategies

| Strategy | Current Approach (General) | Future Direction | Key Advantages of Future Direction |

| Step Economy | Often multi-step syntheses | Consolidated, fewer-step routes | Increased overall yield, reduced waste, lower cost |

| Process Technology | Predominantly batch processing | Continuous flow synthesis | Improved safety, better process control, reduced solvent use |

| Reagent Selection | Use of traditional, sometimes harsh reagents | Development of novel, milder fluorinating/trifluoromethylating agents | Enhanced selectivity, improved safety profile, better functional group tolerance |

Exploration of Novel Reactivity Patterns for Derivatization

The trifunctional nature of this compound provides a rich platform for derivatization. Future research will focus on exploring novel reactivity patterns to expand the chemical space accessible from this versatile building block.

The bromine atom at the 6-position is a prime handle for cross-coupling reactions. While Suzuki-Miyaura cross-coupling has been successfully employed for the derivatization of related bromo-pyridines to form C-C bonds, mdpi.com future work will likely explore a broader range of coupling partners and catalytic systems. This includes exploring other palladium-catalyzed reactions such as Buchwald-Hartwig amination for C-N bond formation, Sonogashira coupling for C-C triple bond formation, and Heck coupling. The development of catalyst systems that are more active, stable, and tolerant of the other functional groups on the ring will be crucial.

The amino group at the 3-position offers another site for functionalization. Beyond simple acylation or alkylation, future research could investigate more complex transformations. For example, the development of novel cyclization reactions involving the amino group and a suitably positioned substituent introduced via the bromo group could lead to the synthesis of novel heterocyclic scaffolds with potential biological activity.

The interplay between the trifluoromethyl group and the other substituents on the pyridine ring can also lead to novel reactivity. The strong electron-withdrawing nature of the trifluoromethyl group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr) at specific positions. researchgate.net Future studies could systematically investigate these SNAr reactions with a wide variety of nucleophiles to generate a diverse library of derivatives. Furthermore, recent research has demonstrated the defluorinative functionalization of 4-trifluoromethylpyridines, suggesting that the C-F bonds of the trifluoromethyl group itself could be a target for chemical modification under specific catalytic conditions. researchgate.net Exploring similar reactivity for the 2-trifluoromethyl group in this compound could open up unprecedented avenues for derivatization.

Advanced Computational Modeling for Predictive Chemistry

The integration of computational chemistry into the research and development workflow is becoming increasingly indispensable. For this compound, advanced computational modeling can provide valuable insights and guide experimental efforts, ultimately accelerating the discovery of new applications.

Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different sites on the molecule. nih.govresearchgate.net By calculating parameters such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and bond dissociation energies, researchers can gain a deeper understanding of the molecule's electronic structure and predict its behavior in various chemical reactions. mdpi.com This predictive power can help in the rational design of new synthetic routes and in anticipating the regioselectivity of derivatization reactions. For instance, computational studies can help in understanding the factors that govern the regioselectivity of SNAr reactions or the feasibility of novel cyclization pathways.

Machine learning and artificial intelligence are also poised to play a significant role in the future of chemical research. digitellinc.com By training machine learning models on large datasets of reaction outcomes, it may become possible to predict the optimal conditions for a given transformation of this compound with a high degree of accuracy. plos.org These predictive models could significantly reduce the amount of empirical screening required, saving time and resources. Furthermore, computational tools can be used to predict the physicochemical and biological properties of virtual libraries of derivatives, allowing for the in silico screening of large numbers of compounds for potential applications in drug discovery or materials science.

Table 2: Applications of Computational Modeling

| Modeling Technique | Application | Potential Impact |

| Density Functional Theory (DFT) | Predicting reaction sites and mechanisms | Rational design of synthetic routes, understanding reactivity patterns |

| Molecular Docking | Simulating binding to biological targets | Prioritizing compounds for synthesis in drug discovery programs |

| Machine Learning | Predicting reaction outcomes and properties | Accelerating optimization of reaction conditions, in silico screening of derivatives |

Expanding Applications in Catalysis and Functional Materials

While this compound is primarily viewed as a building block for pharmaceuticals and agrochemicals, its unique electronic and structural properties suggest potential for direct applications in catalysis and functional materials.

In the realm of catalysis, the pyridine nitrogen and the amino group could serve as ligation sites for metal centers. The electron-withdrawing trifluoromethyl group would modulate the electronic properties of the resulting metal complex, potentially leading to novel catalytic activity. Future research could explore the synthesis of coordination complexes of this compound with various transition metals and evaluate their performance in catalytic transformations such as cross-coupling reactions, hydrogenations, or oxidations. The bromine atom could also serve as a handle to immobilize these catalytic complexes on solid supports, facilitating catalyst recovery and reuse. scispace.com

The incorporation of this compound into functional materials is another exciting avenue for future exploration. The trifluoromethyl group is known to impart desirable properties such as increased lipophilicity, metabolic stability, and thermal stability. scispace.com These properties could be harnessed in the design of new polymers, liquid crystals, or organic light-emitting diodes (OLEDs). For example, the pyridine moiety can be polymerized or incorporated into polymer backbones to create materials with tailored electronic or optical properties. The bromo- and amino- groups provide convenient points for attachment to other molecular components or for cross-linking. The development of functional materials derived from this compound could lead to advances in areas such as electronics, optics, and coatings.

Q & A

Q. What are the established synthetic routes for preparing 6-Bromo-2-(trifluoromethyl)pyridin-3-amine?

The compound is synthesized via amination of halogenated pyridine precursors. A common approach involves reacting 4-bromo-3,5,6-trifluoropyridine with aminating agents like ammonia or butylamine under controlled conditions. The reaction proceeds via nucleophilic substitution, followed by crystallization or column chromatography for purification. Solvent selection (e.g., ethanol/water mixtures) is critical for optimizing yield and purity (>98%) .

Q. What purification techniques are recommended for isolating this compound?

Crystallization is the primary method, with solvent systems tailored to the compound’s solubility. Gradient recrystallization (e.g., using ethanol and hexane) enhances purity. Analytical techniques like HPLC and ¹H/¹⁹F NMR validate removal of impurities such as unreacted precursors or byproducts .

Q. What safety protocols are essential when handling this compound?

Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. Storage requires airtight containers in cool, dry environments. Emergency measures include eye flushing (15+ minutes) and activated charcoal for accidental ingestion. Refer to MSDS for hazard codes (e.g., H302: harmful if swallowed) .

Advanced Research Questions

Q. How can the bromo and trifluoromethyl groups in this compound be leveraged in medicinal chemistry?

The bromine at position 6 enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce bioactive moieties. The trifluoromethyl group enhances metabolic stability and membrane permeability, making the compound a key intermediate for kinase inhibitors or antimicrobial agents. Computational docking studies can predict binding affinities to biological targets .

Q. What strategies optimize amination efficiency in synthesizing this compound?

Comparative studies show that alkylamines (e.g., butylamine) may offer higher regioselectivity than aqueous ammonia under reflux conditions. Kinetic monitoring via in-situ NMR or GC-MS helps identify optimal reaction times. Catalytic additives (e.g., CuI) can suppress side reactions like dehalogenation .

Q. Which analytical methods are most effective for characterizing this compound’s structure and purity?

- X-ray crystallography : Resolves molecular geometry using programs like SHELXL for refinement .

- ¹⁹F NMR : Confirms the presence and electronic environment of the trifluoromethyl group.

- LC-MS : Validates purity (>98%) and detects trace impurities.

- Elemental analysis : Ensures stoichiometric consistency with the molecular formula .

Q. How should researchers address contradictory data in reported amination yields for halogenated pyridines?

Discrepancies often arise from solvent polarity, reagent purity, or competing pathways (e.g., elimination). A Design of Experiments (DOE) approach evaluates variables like temperature, pressure, and stoichiometry. Comparative kinetic profiling under inert vs. ambient conditions can isolate contributing factors .

Q. What methods control regioselectivity in further functionalization of this compound?

- Protecting groups : Temporarily blocking the amine (e.g., as a Boc derivative) prevents undesired nucleophilic side reactions during cross-coupling .

- DFT calculations : Predict electronic effects directing substitutions. For example, the bromine atom at position 6 is more reactive in Pd-catalyzed couplings than the trifluoromethyl group .

- Catalyst screening : Pd(PPh₃)₄ vs. Pd(dba)₂ influences selectivity in Sonogashira or Buchwald-Hartwig reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.